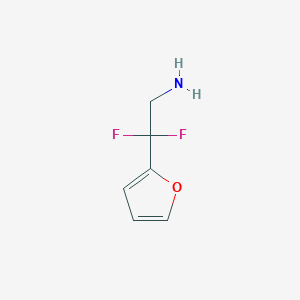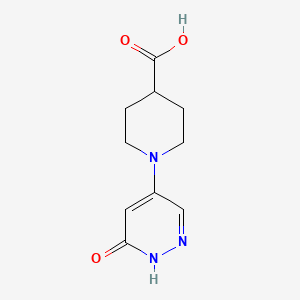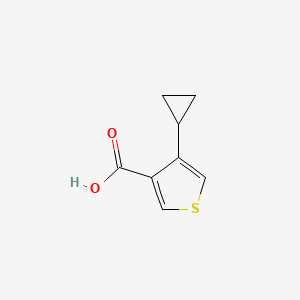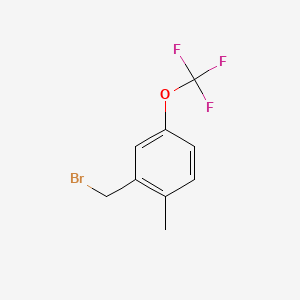
2-Methyl-5-(trifluoromethoxy)benzyl bromide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of 2-Methyl-5-(trifluoromethoxy)benzyl bromide is 269.06 . The IUPAC name is 2-(bromomethyl)-1-methyl-4-(trifluoromethoxy)benzene . The InChI code is 1S/C9H8BrF3O/c1-6-2-3-8(4-7(6)5-10)14-9(11,12)13/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It should be stored in a well-ventilated place and the container should be kept tightly closed .Applications De Recherche Scientifique
Organic Synthesis
In organic chemistry, 2-Methyl-5-(trifluoromethoxy)benzyl bromide serves as a pivotal reagent for introducing the trifluoromethoxy group into various substrates. This functional group is renowned for its electron-withdrawing capacity and ability to enhance the lipophilicity of molecules, making it particularly valuable in the synthesis of pharmaceuticals and agrochemicals. For instance, a study demonstrated the use of a trifluoromethoxide anion for nucleophilic substitution on activated bromides, including benzyl bromide, facilitating the formation of aliphatic trifluoromethyl ethers (Marrec et al., 2010). Another research highlighted the generation of aryne intermediates from bromo(trifluoromethoxy)benzenes, further utilized for the synthesis of trifluoromethoxy-naphthalenes through [4+2] cycloaddition reactions (Schlosser & Castagnetti, 2001).
Material Science
The trifluoromethoxy group's unique properties have made this compound a key component in the development of materials with special characteristics, such as enhanced stability or specific electronic properties. For example, the synthesis of benzyl ethers and esters using a bench-stable pyridinium salt illustrates the compound's utility in creating materials with specific functional groups that can alter physical properties or reactivity (Poon & Dudley, 2006).
Medicinal Chemistry
In the realm of medicinal chemistry, the incorporation of the trifluoromethoxy group into bioactive molecules is a common strategy to modulate their pharmacokinetic and pharmacodynamic profiles. This strategy aims to improve drug efficacy, reduce toxicity, or modify the molecule's interaction with biological targets. Notably, the synthesis of bromophenol derivatives, including natural products, has shown significant activity against enzymes like carbonic anhydrase, demonstrating the potential of trifluoromethoxy-containing compounds in the design of new therapeutic agents (Bayrak et al., 2019).
Safety and Hazards
This compound is classified as dangerous, with the signal word being "Danger" . It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(bromomethyl)-1-methyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6-2-3-8(4-7(6)5-10)14-9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYHAIGVGUZQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471909.png)

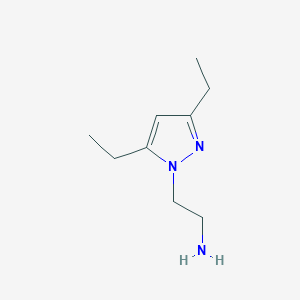


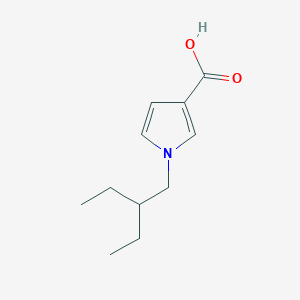
![{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471922.png)
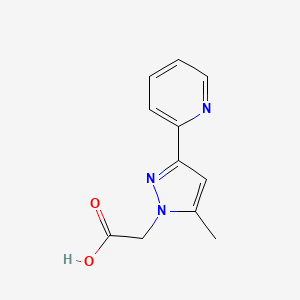
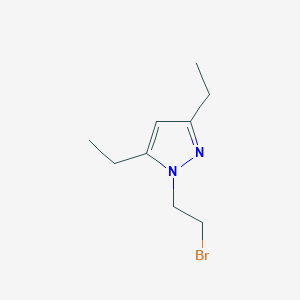
![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1471926.png)

